N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-morpholinoacetamide
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Overview
Description
N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-morpholinoacetamide is a synthetic compound with a molecular formula of C16H18ClN3O3 and a molar mass of 335.79 g/mol . This compound is characterized by the presence of a chlorophenyl group, an isoxazole ring, and a morpholinoacetamide moiety, making it a unique and versatile molecule in various scientific fields.
Preparation Methods
The synthesis of N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-morpholinoacetamide typically involves the reaction of 3-(4-chlorophenyl)-5-isoxazolylmethanol with morpholinoacetic acid under specific conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-morpholinoacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where nucleophiles replace the chlorine atom.
Scientific Research Applications
N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-morpholinoacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, owing to its unique chemical structure and biological activity.
Mechanism of Action
The mechanism of action of N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-morpholinoacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-morpholinoacetamide can be compared with other similar compounds such as:
- N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-morpholinoethanol
- N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-morpholinoethanamide
- N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-morpholinopropanamide
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct properties and applications .
Properties
IUPAC Name |
N-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl]-2-morpholin-4-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3/c17-13-3-1-12(2-4-13)15-9-14(23-19-15)10-18-16(21)11-20-5-7-22-8-6-20/h1-4,9H,5-8,10-11H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXHXYKVMDGPHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NCC2=CC(=NO2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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